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Compound of Interest

Compound Name: Shp2-IN-29

Cat. No.: B15578838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity and selectivity profiles of

allosteric SHP2 inhibitors, with a focus on available experimental data. While direct, publicly

available data for a compound specifically named "Shp2-IN-29" is limited, we will use data for a

structurally distinct SHP2 inhibitor, referred to as "Compound 29" in scientific literature, as a

point of comparison against well-characterized inhibitors: SHP099, TNO155, and RMC-4630.

Introduction to SHP2 Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the

PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell

signaling. It is a key component of the RAS-MAPK pathway, which is frequently hyperactivated

in various cancers. As such, SHP2 has emerged as a promising therapeutic target in oncology.

The development of allosteric inhibitors, which bind to a site distinct from the active site and

lock the enzyme in an inactive conformation, has been a significant breakthrough, leading to

compounds with high potency and selectivity.

Comparative Analysis of Inhibitor Potency and
Selectivity
The following tables summarize the available biochemical potency and selectivity data for the

compared SHP2 inhibitors.
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Biochemical Potency Against SHP2
Compound SHP2 IC50 (µM) Notes

Compound 29 9.8[1]
Inhibits the SHP2E76K mutant

with an IC50 of 7.67 µM.[1]

SHP099 0.071[2][3][4][5]

A highly potent, selective, and

orally bioavailable allosteric

inhibitor.[3][4][5]

TNO155 0.011[6]

A potent and selective, first-in-

class inhibitor of wild-type

SHP2.[6]

RMC-4630 Not publicly disclosed

A potent and selective, orally

bioavailable allosteric inhibitor.

[7][8][9][10] Its homolog, RMC-

4550, has a reported IC50 of

0.000583 µM.[1][11]

Selectivity Profile Against Other Phosphatases
A critical aspect of a SHP2 inhibitor's profile is its selectivity over other protein tyrosine

phosphatases (PTPs), especially the closely related SHP1.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8942255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942255/
https://sellerslab.org/wp-content/uploads/2020/07/Chen2016.pdf
https://pubmed.ncbi.nlm.nih.gov/27362227/
https://tenovapharma.com/products/shp099
https://www.selleckchem.com/products/shp099.html
https://pubmed.ncbi.nlm.nih.gov/27362227/
https://tenovapharma.com/products/shp099
https://www.selleckchem.com/products/shp099.html
https://www.selleckchem.com/products/batoprotafib-tno155-shp2-inhibitor.html
https://www.selleckchem.com/products/batoprotafib-tno155-shp2-inhibitor.html
https://ir.revmed.com/news-releases/news-release-details/revolution-medicines-present-preliminary-data-phase-1-clinical/
https://ir.revmed.com/news-releases/news-release-details/revolution-medicines-present-preliminary-data-phase-1-clinical
https://www.prnewswire.com/news-releases/revolution-medicines-to-present-preliminary-data-from-phase-1-clinical-trial-of-rmc-4630-at-6th-aacr-iaslc-international-joint-conference-300982012.html
https://ir.revmed.com/news-releases/news-release-details/revolution-medicines-announces-first-patient-dosed-rmc-4630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7049970/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Selectivity vs. SHP1 (Fold) Other Phosphatases

Compound 29 ~7.4 (IC50 = 72.7 µM)[1] Data not publicly available.

SHP099 >1000 (No activity detected)[2]

No detectable activity against

a panel of 21 other

phosphatases.[1][2]

TNO155
High selectivity demonstrated

in vitro.[12][13]

Specific fold-selectivity data

against a broad panel is not

readily available in public

literature.

RMC-4630
High selectivity is a key

feature.[7][10]

Specific fold-selectivity data

against a broad panel is not

readily available in public

literature.

Kinase Selectivity Profile (Kinome Scan)
Off-target effects on kinases can lead to toxicity. Therefore, a clean kinome scan is a desirable

feature for a SHP2 inhibitor.

Compound Kinase Selectivity

Compound 29 Data not publicly available.

SHP099
No detectable activity against a panel of 66

kinases.[1][2]

TNO155

Described as highly selective.[12][13] Specific

kinome scan data is not readily available in

public literature.

RMC-4630

Described as highly selective.[7][10] Specific

kinome scan data is not readily available in

public literature.

Signaling Pathways and Experimental Workflows
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To provide a better understanding of the context in which these inhibitors function and are

tested, the following diagrams illustrate the SHP2 signaling pathway and a general workflow for

inhibitor profiling.
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Figure 1: Simplified SHP2 signaling pathway in the context of RTK activation.
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Figure 2: General experimental workflow for profiling SHP2 inhibitors.

Detailed Experimental Protocols
Biochemical SHP2 Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the in vitro potency of SHP2

inhibitors using a fluorogenic substrate.

Principle: The assay measures the enzymatic activity of recombinant SHP2 protein by

monitoring the dephosphorylation of a substrate like 6,8-Difluoro-4-Methylumbelliferyl
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Phosphate (DiFMUP).[11][14][15] Dephosphorylated DiFMUP becomes fluorescent, and the

rate of fluorescence increase is proportional to SHP2 activity. The inhibitor's potency is

determined by measuring the reduction in this activity at various inhibitor concentrations.

Materials:

Recombinant full-length SHP2 protein

Assay Buffer: e.g., 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[11]

DiFMUP substrate

Test compounds (SHP2 inhibitors) dissolved in DMSO

384-well black microplates

Plate reader capable of fluorescence detection (e.g., excitation at 350 nm, emission at 450

nm)[15]

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In the wells of a 384-well plate, add the assay buffer.

Add a small volume of the diluted test compound to the wells. Include a DMSO-only control

(no inhibitor).

Add the recombinant SHP2 protein to the wells and incubate for a defined period (e.g., 15-30

minutes) at room temperature to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells.

Monitor the increase in fluorescence over time using a plate reader.

Calculate the initial reaction velocity for each inhibitor concentration.
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Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data

to a dose-response curve to determine the IC50 value.

In Vitro Phosphatase Selectivity Panel
Principle: To assess the selectivity of a SHP2 inhibitor, its activity is tested against a panel of

other protein tyrosine phosphatases. The methodology is similar to the biochemical IC50 assay

but is performed with a range of different phosphatase enzymes.

Procedure:

The inhibitor is tested at a fixed concentration (or in a dose-response format) against a panel

of purified phosphatases (e.g., SHP1, PTP1B, etc.).

The enzymatic activity of each phosphatase is measured in the presence and absence of the

inhibitor, using an appropriate substrate for each enzyme.

The percentage of inhibition for each phosphatase is calculated.

The results are typically presented as a heatmap or a table showing the inhibitor's activity

against the panel, allowing for a direct comparison of its selectivity.

Kinase Selectivity Profiling (Kinome Scan)
Principle: The KINOMEscan™ platform is a competition binding assay used to quantitatively

measure the interaction of a test compound with a large panel of kinases.[16] It does not

measure enzymatic activity but rather the ability of the compound to displace a known ligand

from the kinase's active site.

Procedure:

A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site

directed ligand.

If the test compound binds to the kinase, it prevents the kinase from binding to the

immobilized ligand.
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The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA

tag.

A lower amount of bound kinase indicates a stronger interaction between the test compound

and the kinase.

The results are often reported as the percentage of control, where a lower percentage

indicates a stronger binding affinity. This can be used to calculate a dissociation constant

(Kd). The data is often visualized in a "tree spot" diagram, which maps the interactions onto

the human kinome tree.

Conclusion
The development of allosteric SHP2 inhibitors represents a significant advancement in

targeting a previously challenging oncogenic phosphatase. While SHP099, TNO155, and RMC-

4630 have demonstrated high potency and selectivity, the publicly available data for "Shp2-IN-
29" is insufficient for a direct and comprehensive comparison. The provided data for

"Compound 29" suggests it is a less potent inhibitor of wild-type SHP2 compared to the other

compounds, with moderate selectivity over SHP1. A thorough evaluation of any new SHP2

inhibitor requires rigorous testing of its potency against both wild-type and mutant forms of the

enzyme, as well as comprehensive selectivity profiling against a broad range of phosphatases

and kinases to fully understand its therapeutic potential and potential off-target liabilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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